REACTION_CXSMILES
|
[N+:1]([O-:4])(O)=[O:2].[F:5][C:6]([F:18])([C:11]1[CH:16]=[CH:15][C:14]([CH3:17])=[CH:13][CH:12]=1)[C:7]([F:10])([F:9])[F:8]>S(=O)(=O)(O)O>[N+:1]([C:13]1[CH:12]=[C:11]([C:6]([F:5])([F:18])[C:7]([F:9])([F:10])[F:8])[CH:16]=[CH:15][C:14]=1[CH3:17])([O-:4])=[O:2]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
FC(C(F)(F)F)(C1=CC=C(C=C1)C)F
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added to a cooled
|
Type
|
TEMPERATURE
|
Details
|
whilst maintaining the temperature below 5° C
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at 0° C. for 10 minutes
|
Duration
|
10 min
|
Type
|
STIRRING
|
Details
|
stirred for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
ADDITION
|
Details
|
It was poured onto ice (30 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (2×25 ml)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with aqueous sodium carbonate (2M, 2×25 ml), water (25 ml), saturated aqueous sodium chloride solution (25 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (anhydrous magnesium sulphate)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC(=C1)C(C(F)(F)F)(F)F)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.04 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |